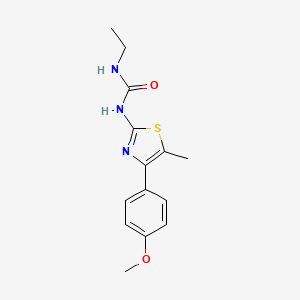

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

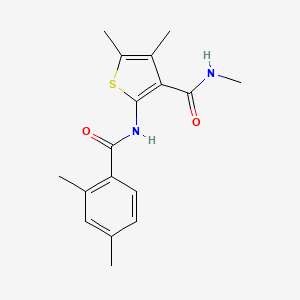

“1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea” is a chemical compound. It has a molecular weight of 194.23000 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea” include a molecular weight of 194.23000 and a density of 1.13g/cm3 . The boiling point is 294.8ºC at 760mmHg .Aplicaciones Científicas De Investigación

Directed Lithiation and Synthesis Processes

Directed lithiation techniques are pivotal in modifying the structure of molecules related to 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea for synthesizing substituted products. Smith et al. (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea under specific conditions, leading to high yields of substituted products, indicating the molecule's versatility in organic synthesis and potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).

Isotope-Labeled Compound Synthesis for Pharmacokinetics

Liang et al. (2020) synthesized a deuterium-labeled version of a closely related compound, AR-A014418, which demonstrates the importance of such derivatives in studying drug absorption, distribution, and overall pharmacokinetics. This research underscores the utility of 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea derivatives in developing analytical standards for drug development and monitoring (Liang et al., 2020).

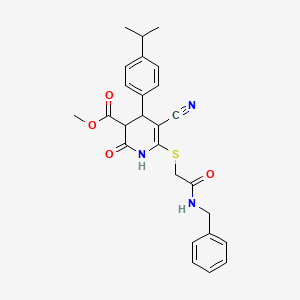

Advanced Synthesis via Biginelli Reaction

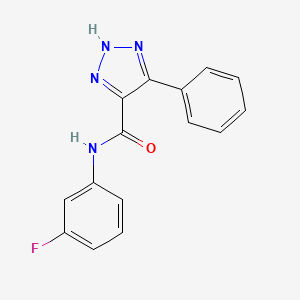

The application of the Biginelli reaction for synthesizing highly functionalized heterocycles, as described by Gonçalves et al. (2019), demonstrates the compound's potential role in generating new molecules with significant biological activity. The synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate using this method indicates the potential for creating novel therapeutic agents (Gonçalves et al., 2019).

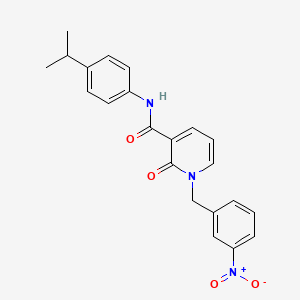

Antitumor Activity and Docking Study

Research on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea by Hu et al. (2018) showcases the compound's potential in antitumor activity, supported by MTT assay and docking studies into CDK4 protein. This highlights its relevance in cancer research and the development of targeted therapies (Hu et al., 2018).

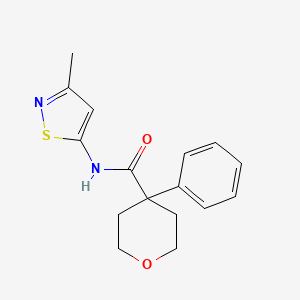

Conformational Studies in Drug Design

Phukan and Baruah (2016) conducted conformational studies on urea and thiourea derivatives, indicating the significance of such analyses in understanding drug-receptor interactions. These studies assist in the rational design of new compounds with improved efficacy and reduced side effects (Phukan & Baruah, 2016).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the general behavior of indole derivatives that they interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a broad range of effects .

Propiedades

IUPAC Name |

1-ethyl-3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-4-15-13(18)17-14-16-12(9(2)20-14)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSIVQALIQWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)

methanone](/img/structure/B2634702.png)

![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)

![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)

![N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2634718.png)